N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide
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Overview
Description
“N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is a synthetic piperazine derivative . Piperazine derivatives have been studied for their efficacy as acetylcholinesterase inhibitors (AChEIs) and have shown potential in increasing central cholinergic neurotransmission . They have been used in studies aimed at understanding and treating Alzheimer’s disease .
Molecular Structure Analysis
The molecular structure of “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide” is complex, with a piperazine ring attached to a methoxyphenyl group . The compound’s structure has been assigned by HRMS, IR, 1H, and 13C NMR experiments .Scientific Research Applications
- Piperazine derivatives, including this compound, have been explored for their antibacterial potential . Researchers have synthesized and characterized novel Mannich derivatives containing piperazine moieties, some of which exhibit good antibacterial activity. Investigating the efficacy of this compound against specific bacterial strains could provide valuable insights.
- A derivative of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide demonstrated protective effects against aluminum-induced neurotoxicity . In silico and in vivo studies revealed promising results. Further research could explore its potential as a neuroprotective agent for conditions like Alzheimer’s and Parkinson’s disease.
- The compound’s interaction with the 5-HT1A receptor has been investigated . Understanding its binding affinity and potential as a modulator of serotonin signaling could have implications for mood disorders and anxiety-related conditions.
- Piperazine, as a common structural motif, is found in various agrochemicals and pharmaceuticals . Its incorporation into biologically active compounds can enhance pharmacokinetic properties. Researchers have explored piperazine-containing molecules for antihistamines, antiparasitic drugs, antifungals, and more.
- Piperazine derivatives are sometimes used illegally as psychoactive substances for recreational purposes . Investigating the effects, mechanisms, and potential risks associated with this compound could contribute to our understanding of recreational drug use.
- The compound’s synthesis involves a three-step protocol, including Mannich reactions and 1,2,4-triazole derivatization . Researchers have characterized its structure using HRMS, IR, and NMR experiments. Further studies could explore its reactivity, stability, and potential modifications.
Antibacterial Activity
Neuroprotective Effects
5-HT1A Receptor Binding
Agrochemicals and Pharmaceuticals
Psychoactive Substances
Chemical Synthesis and Characterization
Mechanism of Action
Target of Action
The primary target of N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide is the D4 dopamine receptor . Dopamine receptors are a class of G protein-coupled receptors that are prominent in the vertebrate central nervous system (CNS). The dopamine D4 receptors are more localized in the brain and are linked to the modulation of cognition and emotion .
Mode of Action
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide acts as a potent and selective ligand for the D4 dopamine receptor . Ligands are molecules that bind to other (usually larger) molecules, in this case, the D4 dopamine receptor. This binding can cause a change in the conformation (shape) of the receptor, which can lead to changes in the cell’s function.
Pharmacokinetics
Similar compounds have been shown to have acceptable pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (adme) properties
Future Directions
Piperazine derivatives, including “N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide”, show promise in the field of neurodegenerative disorders, particularly Alzheimer’s disease . Future research could focus on further understanding the compound’s mechanism of action, optimizing its synthesis process, and assessing its safety and efficacy in clinical trials.
properties
IUPAC Name |
N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]pentanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O4S/c1-3-4-5-18(22)19-10-15-26(23,24)21-13-11-20(12-14-21)16-6-8-17(25-2)9-7-16/h6-9H,3-5,10-15H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBJZXJWROIPJMF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NCCS(=O)(=O)N1CCN(CC1)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)pentanamide |
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